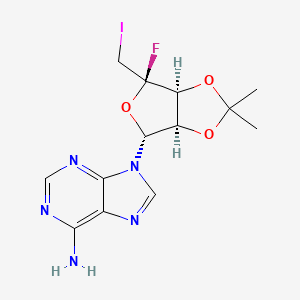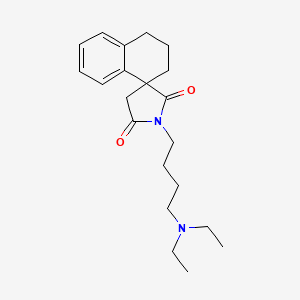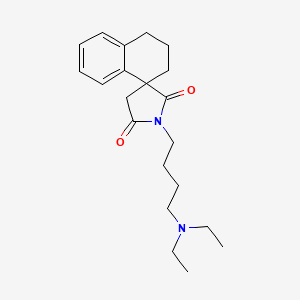
1'-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione typically involves multicomponent reactions. These reactions are influential tools for the rapid production of molecular diversity and complexity . The synthesis can be performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media using SBA-Pr-NHQ, which is prepared by the reaction of SBA-Pr-NCQ with hydrazine hydrate . The advantageous features of this methodology include mild and neutral reaction media, short reaction times, high yields, and operational simplicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of products depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for more advanced compounds.
Biology: It can be used as a probe in biological studies to understand various biochemical pathways.
Mecanismo De Acción
The mechanism of action of 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spiro derivatives and compounds with similar structural motifs, such as spirooxindoles .
Uniqueness
1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and reactivity.
Propiedades
Número CAS |
28309-58-2 |
|---|---|
Fórmula molecular |
C21H30N2O2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1'-[4-(diethylamino)butyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C21H30N2O2/c1-3-22(4-2)14-7-8-15-23-19(24)16-21(20(23)25)13-9-11-17-10-5-6-12-18(17)21/h5-6,10,12H,3-4,7-9,11,13-16H2,1-2H3 |
Clave InChI |
HXJLUZFQBQXDAD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


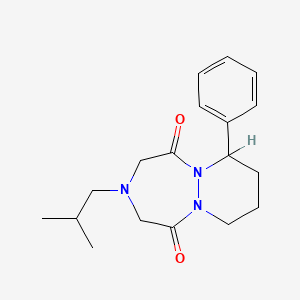
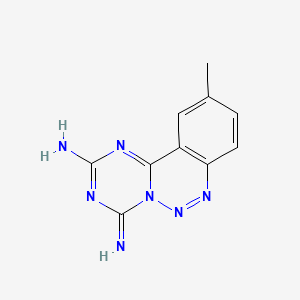
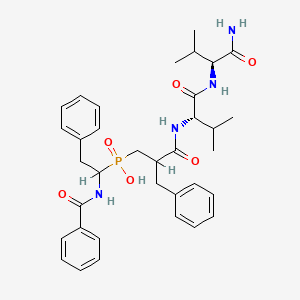
![14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione](/img/structure/B12789160.png)
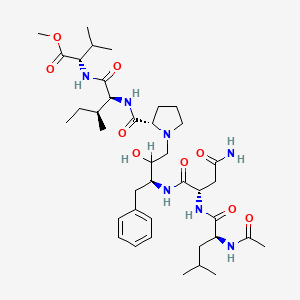
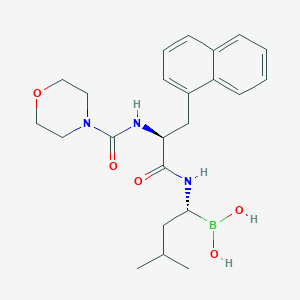
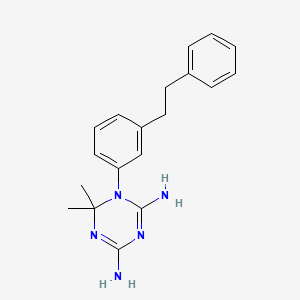
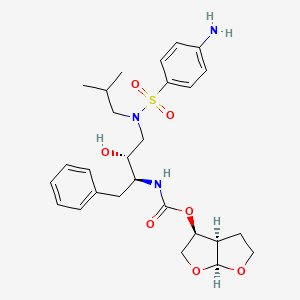
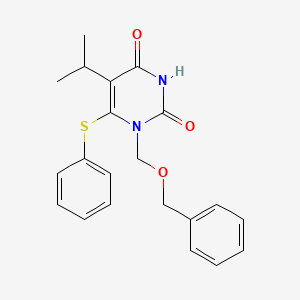
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
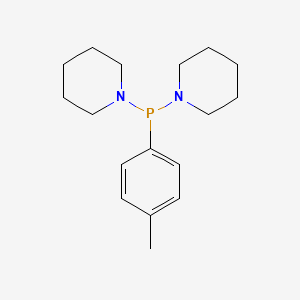
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
